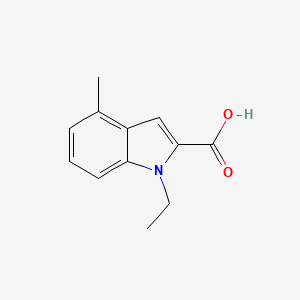
3-(Trifluoromethylsulfinyl)aniline; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethylsulfinyl)aniline, or 3-TFSA, is a compound with a molecular formula of C7H6F3NO2S. It is an organosulfur compound that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and medicine.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(Trifluoromethylsulfinyl)aniline involves the reaction of 3-nitroaniline with trifluoromethanesulfenyl chloride followed by reduction of the resulting nitro compound.
Starting Materials
3-nitroaniline, trifluoromethanesulfenyl chloride, reducing agent (e.g. iron powder, zinc powder, or tin chloride)
Reaction
Step 1: 3-nitroaniline is reacted with trifluoromethanesulfenyl chloride in the presence of a base (e.g. triethylamine) to form 3-(Trifluoromethylsulfinyl)nitrobenzene., Step 2: The nitro group in 3-(Trifluoromethylsulfinyl)nitrobenzene is reduced to an amino group using a reducing agent (e.g. iron powder, zinc powder, or tin chloride) in the presence of a solvent (e.g. ethanol or methanol) to yield 3-(Trifluoromethylsulfinyl)aniline., Step 3: The crude product is purified by recrystallization or column chromatography to obtain the final product with a purity of 98%.
Applications De Recherche Scientifique
3-TFSA has been studied for its potential applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 3-TFSA has been used as a reagent for the synthesis of fluorinated amino acids and peptides. In medicine, 3-TFSA has been used as a reagent for the synthesis of novel pharmaceuticals.
Mécanisme D'action
3-TFSA has been studied for its potential mechanism of action in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA is believed to act as a nucleophilic reagent, reacting with electrophilic substrates to form covalent bonds. In biochemistry, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form fluorinated amino acids and peptides. In medicine, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form novel pharmaceuticals.
Effets Biochimiques Et Physiologiques
3-TFSA has been studied for its potential biochemical and physiological effects. In general, 3-TFSA is believed to be non-toxic and non-mutagenic. In addition, 3-TFSA is believed to have no adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
3-TFSA has several advantages and limitations for lab experiments. The main advantage of 3-TFSA is its high reactivity, which makes it an ideal reagent for organic synthesis, biochemistry, and medicine. The main limitation of 3-TFSA is its low solubility in organic solvents, which can make it difficult to work with in some experiments.
Orientations Futures
The potential future directions for 3-TFSA include further exploration of its applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA could be used to synthesize more complex heterocyclic compounds. In biochemistry, 3-TFSA could be used to synthesize more complex fluorinated amino acids and peptides. In medicine, 3-TFSA could be used to synthesize more complex novel pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-TFSA.
Propriétés
IUPAC Name |
3-(trifluoromethylsulfinyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-2-5(11)4-6/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLDSCDCNVJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylsulfinyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)



![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)

